2,6-二氟-4-甲氧基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

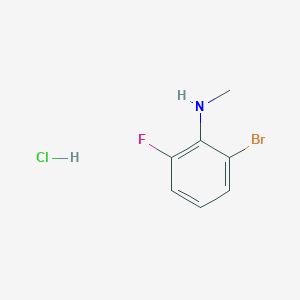

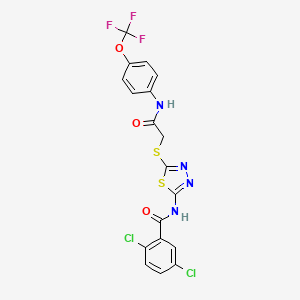

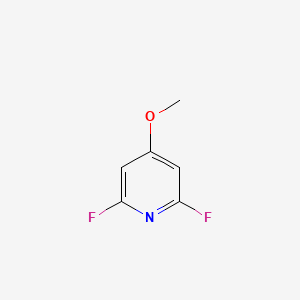

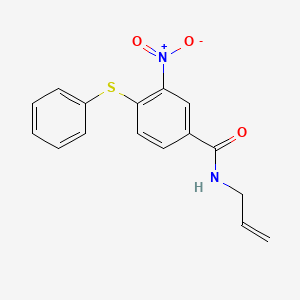

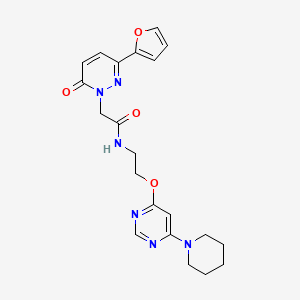

“2,6-Difluoro-4-methoxypyridine” is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . The compound appears as a colorless to yellow liquid .

Synthesis Analysis

The synthesis of “2,6-Difluoro-4-methoxypyridine” and similar fluoropyridines has been a topic of interest in recent years . One of the methods used for the synthesis of such compounds is the Suzuki–Miyaura coupling . This method is widely applied for carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis

The InChI code for “2,6-Difluoro-4-methoxypyridine” is1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 . The SMILES representation is COC1=CC(F)=NC(F)=C1 . Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving “2,6-Difluoro-4-methoxypyridine” and similar compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“2,6-Difluoro-4-methoxypyridine” is a colorless to yellow liquid . The compound has a molecular weight of 145.11 and a molecular formula of C6H5F2NO .科学研究应用

去金属化和区域选择性

- 2,6-二氟-4-甲氧基吡啶已被用于去金属化研究。Hedidi等人(2016年)研究了各种甲氧基和氟代吡啶的去金属化,包括2,6-二氟-4-甲氧基吡啶,使用混合锂-锌组合物。他们观察到了高效的官能化反应,并讨论了基质的CH酸度对区域选择性的影响(Hedidi et al., 2016)。

与偏氮化钠的反应

- Banks和Prakash(1974年)探索了全氟-(4-异丙基吡啶)与偏氮化钠的反应,导致产生包括2-偏氮基-3,5,6-三氟-4-甲氧基吡啶在内的衍生物。这些衍生物进一步反应产生各种化合物,如环氧乙烷和亚胺膦酰(Banks & Prakash, 1974)。

亲电性质

- Banks等人(1971年)对全氟-(4-苯基吡啶)的研究表明,它与亲核试剂如甲氧基钠发生反应,导致产生包括3,5,6-三氟-2-甲氧基-4-五氟苯基吡啶在内的衍生物,这与2,6-二氟-4-甲氧基吡啶在结构上相关(Banks et al., 1971)。

磷光铱(III)络合物

- Wu等人(2007年)合成了2-二氟苯基-4-甲氧基吡啶配体,用于制备铱络合物。这些络合物,包括2,6-二氟-4-甲氧基吡啶的变体,被用于研究它们的光物理和电化学性质,展示了在光电应用中的潜力(Wu et al., 2007)。

高价络合物的形成

- Nakash、Gut和Goldvaser(2005年)报道了涉及三氟硅烷和吡啶之间相互作用的高价络合物的形成,包括4-甲氧基吡啶。这项研究突出了在超分子化学中利用这种相互作用的潜力(Nakash et al., 2005)。

振动和电子光谱研究

- Arjunan等人(2011年)对2-氯-6-甲氧基吡啶进行了振动和电子光谱研究,这是一种相关化合物,提供了关于类似甲氧基基团对光谱特性的影响的见解,这可以推广到2,6-二氟-4-甲氧基吡啶(Arjunan et al., 2011)。

在石松碱中的合成和应用

- Bisai和Sarpong(2010年)利用甲氧基吡啶合成了石松碱类碱性化合物lycoposerramine R,展示了它在复杂有机合成中的作用以及在药物化学中的潜力(Bisai & Sarpong, 2010)。

作用机制

Target of Action

2,6-Difluoro-4-methoxypyridine is a chemical compound used in the synthesis of various pharmaceutical and agrochemical products It is known to be involved in suzuki–miyaura coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 2,6-Difluoro-4-methoxypyridine is primarily through its participation in Suzuki–Miyaura coupling reactions . This process involves the cross-coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The compound’s fluorine atoms and methoxy group likely influence its reactivity and selectivity in these reactions.

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the synthesis of complex organic molecules, potentially influencing various biochemical pathways depending on the specific context of its use .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of 2,6-Difluoro-4-methoxypyridine’s action largely depend on the specific context of its use. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2,6-Difluoro-4-methoxypyridine can be influenced by various environmental factors. For instance, Suzuki–Miyaura coupling reactions typically require a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components, the temperature, and the solvent used .

属性

IUPAC Name |

2,6-difluoro-4-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTFKBJLWDISRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2463544.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)